4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine
Description
Significance of Fused Nitrogen Heterocycles in Synthetic Chemistry
Fused nitrogen heterocycles are a cornerstone of modern synthetic and medicinal chemistry. openmedicinalchemistryjournal.com These structural motifs are prevalent in a vast array of natural products, including alkaloids, vitamins, and hormones, as well as in a multitude of synthetic pharmaceuticals and agrochemicals. mdpi.comwikipedia.org Approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. openmedicinalchemistryjournal.commdpi.com
The prevalence of these structures stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition processes in biological systems. usm.edu The nitrogen atoms in these rings can act as hydrogen bond acceptors, while attached hydrogen atoms can act as donors, facilitating precise interactions with biological targets like enzymes and receptors. biorxiv.orgmdpi.com This makes them privileged structures in drug discovery, with applications ranging from anticancer and antiviral agents to treatments for neurodegenerative diseases. mdpi.com
Structural Attributes of the Pyrazolo[3,4-b]pyridine Core for Chemical Elaboration
The pyrazolo[3,4-b]pyridine scaffold is a polarized aromatic system, with the pyrazole (B372694) ring being electron-rich and the pyridine (B92270) ring being electron-deficient. biorxiv.org This electronic differentiation, combined with the presence of multiple reaction sites, makes the core highly amenable to chemical modification. The structure allows for substitutions at five key positions: N(1), C(3), C(4), C(5), and C(6). biorxiv.org
This versatility allows chemists to systematically alter the molecule's properties, such as its solubility, stability, and biological activity, by introducing different functional groups at these positions. biorxiv.org The synthesis of the pyrazolo[3,4-b]pyridine ring system can be achieved through various strategies, most commonly by constructing the pyridine ring onto a pre-existing pyrazole or vice versa. mdpi.comnih.gov A frequent approach involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic compound. biorxiv.org
Contextualization of Halogenated Pyrazolo[3,4-b]pyridines as Key Intermediates
Halogenated derivatives of pyrazolo[3,4-b]pyridine, such as 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine, are of particular strategic importance as versatile chemical intermediates. nih.gov The iodine atom, in this case, serves as a reactive handle, enabling a wide range of cross-coupling reactions. These reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allow for the introduction of diverse and complex substituents at the C4-position. nih.govrsc.org
For instance, the synthesis of various pyrazolo[3,4-b]pyridine derivatives often involves an initial iodination step. rsc.org A common method for the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine involves treating the parent 1H-pyrazolo[3,4-b]pyridine with iodine and potassium hydroxide (B78521) in DMF. nih.gov Similarly, other halogenated precursors, like 5-bromo-1H-pyrazolo[3,4-b]pyridine, can be iodinated using reagents like N-iodosuccinimide (NIS) to create a more reactive intermediate for subsequent coupling reactions. rsc.org This strategic functionalization is a key step in building libraries of compounds for drug discovery and materials science applications. nih.govpipzine-chem.com
Overview of Research Directions Pertaining to Pyrazolo[3,4-b]pyridine Derivatives
The diverse biological activities of pyrazolo[3,4-b]pyridine derivatives have spurred extensive research across multiple therapeutic areas. nih.gov These compounds have been investigated for a wide range of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.com
A significant area of research focuses on their role as kinase inhibitors. nih.gov For example, derivatives of this scaffold have been developed as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the growth and proliferation of various cancers. rsc.org Other research has identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.gov Beyond cancer, there is growing interest in their potential for treating neurodegenerative conditions like Alzheimer's disease, with some compounds showing the ability to bind to β-amyloid plaques. mdpi.com The synthetic versatility of the pyrazolo[3,4-b]pyridine core also extends to materials science, where they are being explored for applications in organic light-emitting diodes (OLEDs). pipzine-chem.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-4-6-5(8)2-3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECVZXWZKCVAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=NC2=NN1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268205 | |
| Record name | 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160502-26-0 | |
| Record name | 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160502-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for the Pyrazolo 3,4 B Pyridine Nucleus
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. These methods typically involve the reaction of an amino-substituted pyrazole (B372694), acting as a binucleophile, with a 1,3-dielectrophile. nih.gov
The use of 5-aminopyrazoles as building blocks is a widely employed and versatile strategy for constructing the pyrazolo[3,4-b]pyridine skeleton. nih.govnih.gov The amino group at the C5 position and the ring nitrogen (N1) or carbon (C4) of the pyrazole act as the nucleophilic centers that react with a three-carbon electrophilic fragment to form the fused pyridine (B92270) ring.
One of the most classical and direct methods for synthesizing the pyrazolo[3,4-b]pyridine nucleus is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com This reaction proceeds by the formation of an enamine intermediate through the reaction of the 5-amino group with one of the carbonyls, followed by an intramolecular cyclization and dehydration to yield the aromatic pyridine ring. tubitak.gov.tr
The reaction conditions for this condensation can vary, often involving acidic or basic catalysis or thermal conditions. For instance, reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid is a long-established method. mdpi.com If the 1,3-dicarbonyl compound is unsymmetrical, the reaction can potentially lead to a mixture of regioisomers, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.com
Table 1: Examples of Pyrazolo[3,4-b]pyridine Synthesis using 1,3-Dicarbonyls
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Conditions | Product | Ref |
|---|---|---|---|---|
| 5-aminopyrazole | Acetylacetone | Glacial AcOH | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
| 5-aminopyrazole | Dibenzoylmethane | Glacial AcOH | 4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
A more modern and highly versatile approach involves the reaction of 5-aminopyrazoles with alkynyl aldehydes. This method utilizes a cascade reaction involving C≡C bond activation to construct the pyridine ring. nih.gov A notable strategy is the acid-promoted cascade 6-endo-dig cyclization. This reaction proceeds smoothly and can be adapted to produce a variety of substituted pyrazolo[3,4-b]pyridines, including halogenated derivatives, by including a halogen source like iodine. nih.gov
The reaction is believed to proceed through the formation of an intermediate which then undergoes an intramolecular cyclization onto the alkyne. nih.gov This methodology demonstrates excellent regioselectivity, affording C6-substituted pyrazolo[3,4-b]pyridines from alkynyl aldehydes. nih.gov The scope of the reaction is broad, tolerating both electron-donating and electron-withdrawing groups on the phenyl ring of 3-phenylpropiolaldehydes. nih.gov
Table 2: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and Alkynyl Aldehydes
| 5-Aminopyrazole (1a) | Alkynyl Aldehyde | Conditions | Product (Yield) | Ref |
|---|---|---|---|---|
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 3-phenylpropiolaldehyde | TfOH, DCE, 80 °C | 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine (85%) | nih.gov |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 3-(p-tolyl)propiolaldehyde | TfOH, DCE, 80 °C | 3-Methyl-1-phenyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine (78%) | nih.gov |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 3-(4-bromophenyl)propiolaldehyde | TfOH, DCE, 80 °C | 6-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine (81%) | nih.gov |
The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, which can be adapted to produce 4-hydroxypyrazolo[3,4-b]pyridines (which exist in their 4-oxo tautomeric form). mdpi.comwikipedia.org This reaction utilizes a 3-aminopyrazole (B16455) derivative instead of the typical aniline (B41778) starting material. mdpi.com The 3-aminopyrazole is reacted with a malonic acid derivative, such as diethyl 2-(ethoxymethylene)malonate. cdnsciencepub.commdpi.com
The reaction mechanism begins with the nucleophilic attack of the amino group of the 3-aminopyrazole on the enol ether of the malonate derivative, leading to the elimination of ethanol (B145695). mdpi.comwikipedia.org This is followed by a thermally induced cyclization to form the fused pyridine ring. The resulting ester is then hydrolyzed and decarboxylated to yield the final product. wikipedia.org Subsequent treatment with reagents like POCl₃ can convert the 4-hydroxy group to a 4-chloro group, providing a versatile intermediate for further functionalization. mdpi.com
Reactions of 5-Aminopyrazoles with 1,3-Dielectrophiles
Annulation Strategies
Annulation strategies involve the construction of a new ring onto a pre-existing molecular framework. In the context of pyrazolo[3,4-b]pyridine synthesis, this refers to the formation of the pyridine ring onto an already formed pyrazole core. cdnsciencepub.com
This approach is a powerful way to synthesize the pyrazolo[3,4-b]pyridine nucleus, starting from appropriately substituted pyrazoles. cdnsciencepub.com The specific precursors and reaction sequences can vary widely, but the core principle is the step-wise construction of the pyridine ring. For example, multicomponent reactions involving 5-aminopyrazoles, pyruvic acids, and aldehydes can lead to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids under specific conditions. researchgate.net This process involves the initial formation of an arylidenepyruvic acid, which then undergoes a cyclocondensation with the 5-aminopyrazole. researchgate.net
Another example is the reaction of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones, catalyzed by Lewis acids such as ZrCl₄, to yield substituted pyrazolo[3,4-b]pyridines. mdpi.com This can be considered an annulation where the α,β-unsaturated ketone provides the three-carbon chain needed to form the pyridine ring.
These strategies provide a modular and often convergent route to the target heterocyclic system, allowing for the introduction of diverse substituents onto the pyrazolo[3,4-b]pyridine core.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine |
| 5-aminopyrazole |
| 1,3-dicarbonyl compounds |
| 1-phenyl-3-methyl-5-aminopyrazole |
| 1,3-diketones |
| Acetic acid |
| Acetylacetone |
| 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine |
| Dibenzoylmethane |
| 4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridine |
| 5-amino-1-phenyl-pyrazole |
| Ethanol |
| Hydrochloric acid |
| 4,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine |
| Alkynyl aldehydes |
| Iodine |
| 3-phenylpropiolaldehyde |
| Trifluoromethanesulfonic acid (TfOH) |
| 1,2-Dichloroethane (DCE) |
| 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine |
| 3-(p-tolyl)propiolaldehyde |
| 3-Methyl-1-phenyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine |
| 3-(4-bromophenyl)propiolaldehyde |
| 6-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine |
| 4-Iodo-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine |
| 3-aminopyrazole |
| 4-hydroxypyrazolo[3,4-b]pyridines |
| Diethyl 2-(ethoxymethylene)malonate |
| Phosphorus oxychloride (POCl₃) |
| Pyruvic acid |
| Aldehydes |
| pyrazolo[3,4-b]pyridine-6-carboxylic acids |
| α,β-unsaturated ketones |
Formation of Pyrazole Ring onto Pre-existing Pyridine
One effective strategy involves the construction of the pyrazole ring onto a suitably functionalized pyridine derivative. This approach often begins with a pyridine molecule bearing reactive groups positioned to facilitate cyclization with a hydrazine (B178648) derivative.
A prominent example is the use of 2-chloro-3-cyanopyridines as starting materials. The reaction of these precursors with hydrazines, often catalyzed by copper, leads to the formation of the 3-amino-1H-pyrazolo[3,4-b]pyridine core. researchgate.net Subsequent transformation of the amino group, for instance, via an iododediazoniation reaction, can then be used to install the iodine atom at the C3 position. researchgate.net A related synthesis involves the cyclization of 2-chloro-nicotinonitrile with methylhydrazine to produce 3-amino-5-iodopyrazolo[3,4-b]pyridine, which can be further functionalized. researchgate.net These methods demonstrate the viability of building the pyrazole ring system directly onto a pyridine scaffold to achieve the desired substitution pattern.
Multi-Component Reaction (MCR) Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecules like pyrazolo[3,4-b]pyridines. jocpr.com
One-Pot Synthesis Protocols
One-pot syntheses are a hallmark of MCRs, offering significant advantages by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. nih.gov A widely used one-pot method for pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or a β-ketoester. mdpi.comresearchgate.net
For the synthesis of derivatives related to the target compound, 3-amino-5-methylpyrazole (B16524) serves as a key building block. researchgate.net For example, the three-component reaction between 3-amino-5-methylpyrazole, various aromatic aldehydes, and malononitrile can produce 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles in high yields. researchgate.net Another variation involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and ethyl pyruvate. cardiff.ac.uk The general mechanism for these reactions typically starts with the formation of a biselectrophile through condensation of the aldehyde and the active methylene compound, which then undergoes cyclocondensation with the aminopyrazole. nih.govmdpi.com
Table 1: Examples of One-Pot Syntheses for Pyrazolo[3,4-b]pyridine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| 5-Amino-3-aryl-1H-phenylpyrazoles | p-Substituted benzoylacetonitriles | Aryl aldehydes | Ammonium acetate | Substituted pyrazolo[3,4-b]pyridines |
| 3-Amino-5-methylpyrazole | Benzaldehydes | Malononitrile | Solvent-free grinding | 6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles researchgate.net |
| 5-Aminopyrazoles | 4-Arylidene-2-phenyloxazol-5(4H)-ones | - | Solvent-free, then t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-ones nih.gov |
This table is generated based on data from multiple sources to illustrate the versatility of one-pot protocols.
Catalyst-Free and Metal-Free Methodologies
In line with the principles of green chemistry, the development of catalyst-free and metal-free synthetic methods is of great interest. Several approaches to the pyrazolo[3,4-b]pyridine nucleus avoid the use of metal catalysts.
A notable catalyst-free method is a one-pot, three-component synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles accomplished by simply grinding the reactants (3-amino-5-methylpyrazole, benzaldehydes, and malononitrile) together. researchgate.net This solvent-free procedure is highly efficient, often proceeding to completion in minutes with excellent yields. researchgate.net Other catalyst-free syntheses have been reported using a water/ethanol solvent system at reflux. researchgate.net
Molecular iodine (I₂), a metal-free reagent, can be employed in electrophilic cyclization reactions to generate iodinated heterocycles. metu.edu.tr The reaction of acetylenic phenylhydrazones with molecular iodine provides a direct route to 4-iodopyrazoles. metu.edu.trorganic-chemistry.org A cascade 6-endo-dig cyclization of intermediates formed from 5-aminopyrazoles and alkynyl aldehydes can also be triggered by iodine to produce iodinated pyrazolo[3,4-b]pyridines. nih.gov This highlights a metal-free strategy to introduce the crucial iodine atom during the ring-forming process. nih.gov
Transition Metal-Catalyzed Cyclization Processes
Transition metal catalysis offers powerful and versatile tools for the construction of heterocyclic rings, often proceeding with high selectivity and under mild conditions. nih.gov
Copper-Catalyzed Cycloaddition Reactions
Copper catalysts are particularly effective in the synthesis of nitrogen-containing heterocycles. A formal [3+3] cycloaddition using copper(II) acetylacetonate (B107027) as a catalyst has been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives. acs.orgacs.org The efficiency of this reaction is highly dependent on the solvent used, with chloroform (B151607) proving to be optimal in a model system, affording the product in high yield at room temperature. acs.org
Table 2: Solvent Optimization for Copper-Catalyzed Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
| Entry | Solvent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Acetonitrile | Reflux | 20 |
| 2 | Methanol | Reflux | 0 |
| 3 | Ethanol | Reflux | 0 |
| 4 | Benzene | Reflux | 40 |
| 5 | Toluene | Room Temp. | 68 |
| 6 | CHCl₃ | Room Temp. | 94 |
| 7 | n-hexane | Room Temp. | 43 |
| 8 | CH₂Cl₂ | Room Temp. | 85 |
Data derived from a study on a model [3+3] cycloaddition reaction. acs.org
Additionally, copper salts are used to catalyze the initial cyclization of 2-chloro-3-cyanopyridine (B134404) with hydrazines, which serves as a key step in a multi-step sequence towards 3-iodo-1H-pyrazolo[3,4-b]pyridines. researchgate.net
Palladium-Promoted Cyclization Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, especially for carbon-carbon and carbon-heteroatom bond formation. While direct palladium-catalyzed cyclization to form the pyrazolo[3,4-b]pyridine ring is less common, palladium plays an indispensable role in the subsequent functionalization of the this compound core.
The iodine atom at the C4 position serves as a versatile synthetic handle for various palladium-promoted cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions. researchgate.netresearchgate.net For instance, a 5-iodo-3-pivaloylaminopyrazolo[3,4-b]pyridine can be engaged in palladium-promoted Suzuki coupling reactions to introduce diverse substituents at the 5-position. researchgate.net Similarly, palladium-catalyzed C-N coupling reactions are employed to build complex derivatives from the pyrazolo[3,4-b]pyridine core. nih.gov The ability to use these powerful palladium-catalyzed transformations underscores the synthetic utility of preparing the iodo-substituted scaffold as a key intermediate for creating libraries of novel compounds. researchgate.netnih.gov
Green Chemistry and Sustainable Synthesis Innovations
Modern synthetic chemistry increasingly emphasizes the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the construction of the pyrazolo[3,4-b]pyridine skeleton, several innovative techniques have been developed that align with these principles, including microwave-assisted synthesis, the use of solvent-free reaction conditions, and the application of recyclable solid catalysts.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netlookchem.comredalyc.org This technology has been successfully applied to the synthesis of various pyrazolo[3,4-b]pyridine derivatives, particularly through multi-component reactions (MCRs). osi.lvacs.org
An efficient one-pot MCR for preparing pyrazolo[3,4-b]pyridines involves the reaction of aminopyrazoles, aldehydes, and a compound with an active methylene group, such as a β-ketonitrile or β-diketone. nih.gov For instance, the three-component reaction between 5-aminopyrazole derivatives, paraformaldehyde, and cyclic β-diketones proceeds efficiently under microwave heating to yield pyrazolo[3,4-b]pyridine-5-spirocycloalkanediones. researchgate.net This protocol offers the advantages of a simple one-step methodology, mild reaction conditions, and an environmentally benign profile. researchgate.net
Studies have directly compared microwave-assisted methods with conventional heating, demonstrating the clear advantages of the former. In the synthesis of certain pyrazolo[3,4-b]pyridine derivatives, microwave irradiation accomplished the reaction in a matter of minutes, whereas conventional heating required several hours to achieve lower yields. nih.gov
| Reactants | Method | Time | Yield (%) | Reference |
| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted β-ketonitriles | Conventional Heating | 6-8 hours | 65-82 | nih.gov |
| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted β-ketonitriles | Microwave Irradiation | 3-5 minutes | 80-94 | nih.gov |
| Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Microwave Irradiation | Not specified | 52-95 | nih.gov |
This table illustrates the significant reduction in reaction time and improvement in yields when using microwave irradiation compared to conventional heating for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
The elimination of volatile organic solvents is a cornerstone of green chemistry, as it prevents pollution, reduces health and safety hazards, and simplifies purification processes. researchgate.net Solvent-free, or "dry media," reactions, often coupled with microwave irradiation, provide a highly efficient and environmentally friendly pathway to complex molecules. lookchem.comresearchgate.net
A notable example is the synthesis of bis-pyrazolo[3,4-b:4',3'-e]pyridines, which is achieved by irradiating a mixture of 5-amino-3-methyl-1-phenylpyrazole and various aromatic or heteroaromatic aldehydes under solvent-free conditions. lookchem.com This method is exceptionally rapid, with reaction times ranging from just 1 to 5 minutes, and produces the target tricyclic structures in high yields. lookchem.com The simplicity of the procedure, which allows for the use of open vessels, further enhances its appeal as a green synthetic route. lookchem.com
| Aldehyde (Reactant 2) | Reaction Time (min) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 2 | 92 | lookchem.com |
| 4-Methylbenzaldehyde | 1 | 94 | lookchem.com |
| 4-Methoxybenzaldehyde | 1.5 | 96 | lookchem.com |
| 2-Naphthaldehyde | 3 | 90 | lookchem.com |
| 2-Thiophenecarboxaldehyde | 5 | 85 | lookchem.com |
This table showcases the high efficiency of the solvent-free, microwave-assisted synthesis of bis-pyrazolo[3,4-b:4',3'-e]pyridines from 5-amino-3-methyl-1-phenylpyrazole and various aldehydes.
The use of heterogeneous solid catalysts is another significant advancement in sustainable synthesis. These catalysts are easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse, which reduces waste and cost. They are often less toxic and more stable than their homogeneous counterparts.
Among the new generation of solid acid catalysts, amorphous carbon-supported sulfonic acid (AC-SO₃H) has demonstrated outstanding activity in the synthesis of pyrazolo[3,4-b]pyridine scaffolds. nih.gov This material is lauded for its low cost, non-toxicity, stability, and porous nature. nih.gov The high density of sulfonic acid (–SO₃H) groups on the carbon surface enhances its catalytic activity, making it more effective than sulfuric acid in certain applications. nih.gov A novel pathway utilizing AC-SO₃H as a catalyst has been developed for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in ethanol at room temperature, achieving moderate to good yields. nih.gov
Other solid catalysts have also been employed effectively:
Zirconium(IV) chloride (ZrCl₄) : This is considered a green Lewis acid catalyst due to its low toxicity, high availability, low cost, and stability in air and water. It has been used to catalyze the cyclization of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones to form the pyrazolo[3,4-b]pyridine core. mdpi.com
CuO/SBA-15 : A novel method uses this copper oxide-supported mesoporous silica (B1680970) catalyst for the cyclization of 3-[1-(phenylhydrazono)ethyl]chromen-2-ones under solvent-free microwave conditions to produce chromeno[4,3-c]pyrazol-4(1H)-ones, a related fused pyrazole system. The catalyst demonstrated high, consistent activity over several cycles. clockss.org
| Catalyst | Catalyst Type | Reaction/Application | Key Advantages | Reference |
| Amorphous Carbon-Supported Sulfonic Acid (AC-SO₃H) | Solid Brønsted Acid | Synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates | Low cost, non-toxic, stable, reusable, highly active | nih.gov |
| Zirconium(IV) chloride (ZrCl₄) | Solid Lewis Acid | Synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | Low toxicity, high availability, air/water stable | mdpi.com |
| CuO/SBA-15 | Supported Metal Oxide | Synthesis of fused chromenopyrazoles | High efficiency under solvent-free microwave conditions, reusable | clockss.org |
This table summarizes various solid catalysts used in the green synthesis of pyrazolo[3,4-b]pyridine and related heterocyclic structures, highlighting their advantages.
Dedicated Synthetic Pathways to 4 Iodo 3 Methyl 1h Pyrazolo 3,4 B Pyridine
Regioselective Halogenation Strategies
Achieving the precise placement of an iodine atom at the C4 position of the 3-methyl-1H-pyrazolo[3,a]pyridine scaffold is a significant synthetic hurdle. The electronic nature of the fused ring system influences the reactivity towards electrophilic substitution.
Direct iodination of the 3-methyl-1H-pyrazolo[3,4-b]pyridine precursor is a conceptually straightforward approach. However, the inherent reactivity of the pyrazolo[3,4-b]pyridine ring can lead to a mixture of regioisomers. For the parent 1H-pyrazolo[3,4-b]pyridine, direct iodination using iodine in the presence of potassium hydroxide (B78521) has been shown to yield 3-iodo-1H-pyrazolo[3,4-b]pyridine, highlighting the propensity for substitution at the C3 position. researchgate.netnih.gov
To achieve C4-selectivity for the 3-methyl derivative, specific iodinating agents and conditions are necessary. One promising method involves the use of N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF). While a direct example for 4-iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine is not extensively documented, a study on the synthesis of pyrazolo[3,4-b]pyridine derivatives for TRK inhibitors demonstrated the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using NIS in DMF at 60 °C, which could potentially be adapted. researchgate.net
Another approach is a cascade 6-endo-dig cyclization reaction for the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov In this method, the addition of iodine to the reaction mixture can lead to iodinated products. nih.gov The regioselectivity of this reaction is influenced by the substituents on the starting materials.
Table 1: Examples of Direct Iodination on the Pyrazolo[3,4-b]pyridine Ring System
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | I2, KOH, DMF, rt, 2h | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | 87.5 | researchgate.netnih.gov |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | NIS, DMF, 60 °C, 12h | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | 82.4 | researchgate.net |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine and 3-phenylpropiolaldehyde | I2, TfOH, DMSO, 100 °C, 6h | Iodinated pyrazolo[3,4-b]pyridine derivative | 58-68 | nih.gov |
A more controlled and regioselective method for introducing an iodine atom at a specific position is through the Sandmeyer-type reaction, involving the diazotization of an amino group followed by its replacement with iodide. This strategy hinges on the successful synthesis of the requisite precursor, 4-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine.
The synthesis of this amino precursor can be approached through multi-component reactions. For instance, a one-pot, three-component domino reaction of phenylhydrazine (B124118) and two different β-ketonitriles in DMSO has been reported for the synthesis of 4-aminopyrazolo[3,4-b]pyridine derivatives. scbt.com
Incorporation of Methyl Group through Precursor Design
A common and effective strategy for ensuring the presence of the methyl group at the C3 position is to start with a pyrazole (B372694) precursor that already contains this substituent. The construction of the pyridine (B92270) ring onto a pre-functionalized pyrazole is a widely used method for synthesizing pyrazolo[3,4-b]pyridines. nih.govmdpi.com
The key starting material for this approach is typically a 5-amino-3-methylpyrazole derivative. nih.gov For example, Bulow synthesized N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines by treating 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid. nih.govmdpi.com Similarly, the reaction of 5-amino-3-methyl-1-phenylpyrazole with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl4 has been used to synthesize 4-substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. scispace.com These methods provide a pyrazolo[3,4-b]pyridine core with the 3-methyl group firmly in place, which can then be subjected to further functionalization, such as iodination at the C4 position.
Sequential Synthetic Routes to the 4-Iodo-3-methyl Substitution Pattern
A sequential approach involves the initial synthesis of a pyrazolo[3,4-b]pyridine with a functional group at the C4 position that can be readily converted to an iodo group. A prominent example of this strategy involves the synthesis of a 4-hydroxypyrazolo[3,4-b]pyridine or its tautomer, a pyrazolo[3,4-b]pyridin-4-one, which can then be converted to a 4-chloro derivative and subsequently to the desired 4-iodo compound.
The synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-one derivatives has been reported through various methods, including the reaction of 1-(5-imino-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethanone with various reagents. nih.gov The Gould-Jacobs reaction, which utilizes a 3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonate, is a classic method for obtaining 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can then be converted to 4-chloro derivatives using reagents like phosphorus oxychloride (POCl3). nih.gov This 4-chloro intermediate can then potentially undergo a Finkelstein-type reaction with an iodide salt to yield the final 4-iodo product.
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency and success of any synthetic pathway hinge on the careful optimization of reaction conditions. Key parameters that are often manipulated to improve yield and regioselectivity include the choice of solvent, temperature, catalyst, and the nature of the reagents.
For direct iodination reactions, the choice of the iodinating agent is crucial. While molecular iodine with a base can be effective, milder and more selective reagents like N-iodosuccinimide (NIS) may offer better control over the position of iodination. researchgate.net The reaction temperature also plays a significant role; lower temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable product.
In the case of the iododediazonation reaction, the temperature of the diazotization step must be carefully controlled, typically at or below 0 °C, to prevent the premature decomposition of the diazonium salt. The choice of the iodide source and the presence of a copper catalyst can also influence the yield of the reaction.
For syntheses involving the construction of the pyridine ring, the choice of catalyst and solvent can dramatically affect the outcome. For instance, the use of a Lewis acid like ZrCl4 has been shown to be effective in the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. scispace.com Solvent-free conditions or the use of green solvents are also being explored to develop more environmentally benign synthetic protocols.
Table 2: Summary of Synthetic Strategies for this compound
| Strategy | Key Precursor | Key Transformation | Potential Advantages | Potential Challenges |
| Direct Iodination | 3-Methyl-1H-pyrazolo[3,4-b]pyridine | Electrophilic Aromatic Substitution | Atom economy, fewer steps | Poor regioselectivity, formation of isomers |
| Iododediazonation | 4-Amino-3-methyl-1H-pyrazolo[3,4-b]pyridine | Sandmeyer-type reaction | High regioselectivity | Synthesis of the amino precursor can be multi-step |
| Precursor Design | 5-Amino-3-methylpyrazole | Pyridine ring formation | Controlled placement of the methyl group | Subsequent iodination may lack regioselectivity |
| Sequential Route | 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-one | Halogen exchange (e.g., OH -> Cl -> I) | Utilizes well-established reactions | Multi-step, potentially lower overall yield |
Reactivity and Advanced Functionalization of 4 Iodo 3 Methyl 1h Pyrazolo 3,4 B Pyridine
Palladium-Catalyzed Cross-Coupling Reactions at the C4-Iodo Position
The carbon-iodine bond at the C4 position of the pyrazolo[3,4-b]pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, relative to C-Br or C-Cl bonds, allows for selective functionalization under mild conditions. This reactivity enables the introduction of a wide array of aryl, heteroaryl, alkynyl, and alkenyl groups, which is fundamental for structure-activity relationship (SAR) studies in drug discovery.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. nih.govlibretexts.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
While specific studies detailing the Suzuki-Miyaura coupling of 4-iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine are not extensively documented in the reviewed literature, the reactivity of closely related 4-iodo-pyrazolo[3,4-b]pyridine derivatives has been demonstrated. For instance, studies on similar iodinated heteroaryl systems show that these couplings are generally efficient. nih.gov Research on other substituted pyrazolo[3,4-b]pyridines, such as those used in the synthesis of TRK inhibitors or other biologically active molecules, frequently employs Suzuki coupling to functionalize the scaffold, highlighting the reaction's importance for this class of compounds. rsc.orgnih.gov
The scope of the Suzuki-Miyaura reaction is typically broad, accommodating a diverse range of aryl and heteroaryl boronic acids. beilstein-journals.org This includes boronic acids bearing both electron-donating and electron-withdrawing groups. organic-chemistry.org However, limitations can arise. Sterically hindered boronic acids, such as those with ortho-substituents, may react more slowly or require more forcing conditions, potentially leading to lower yields. organic-chemistry.org
Furthermore, certain nitrogen-containing heterocycles can pose challenges. Unprotected N-H groups, as found in 1H-pyrazolo[3,4-b]pyridine, can sometimes interfere with the catalytic cycle by coordinating to the palladium center. nih.gov This can necessitate the use of specific ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), or N-protection strategies to achieve high yields. nih.gov The stability of heteroarylboronic acids themselves can also be a limiting factor, as some are prone to protodeboronation, especially under harsh basic conditions. beilstein-journals.org
In molecules with multiple halide substituents, chemoselectivity becomes a key consideration. The Suzuki-Miyaura reaction can be highly selective due to the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl). libretexts.org This allows for the selective arylation at the more reactive C-I bond while leaving less reactive halides untouched. This strategy is crucial for the stepwise synthesis of complex, multi-substituted arylpyridines. nih.gov
For a substrate like this compound, if other positions were substituted with bromine or chlorine, the Suzuki coupling could be directed with high selectivity to the C4-iodo position under carefully controlled conditions. This typically involves using a suitable palladium catalyst and base at a temperature where only the C-I bond undergoes oxidative addition.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov This reaction is invaluable for synthesizing arylalkynes, which are versatile intermediates in organic synthesis.
The C4-iodo position of the pyrazolo[3,4-b]pyridine core is an excellent electrophilic partner for this transformation. Research on a related 4-iodo-pyrazolo[3,4-b]pyridine derivative has shown its successful participation in Sonogashira coupling with terminal alkynes, affording the corresponding 4-alkynylated products in good yields. nih.gov This demonstrates the viability of this method for introducing alkynyl moieties at this position.
The table below summarizes representative conditions for Sonogashira couplings on a related pyrazolo[3,4-b]pyridine scaffold.
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Ref |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 °C | Good | nih.gov |
Note: This data is based on the reactivity of a 4-iodo-1,3,6-triphenyl-1H-pyrazolo[3,4-b]pyridine, as specific data for the 3-methyl analogue was not available in the reviewed sources.
Heck Reactions for Alkenylation
The Heck reaction provides a direct method for the alkenylation of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. researchgate.net The reaction is typically palladium-catalyzed and requires a base to regenerate the active catalyst. It generally exhibits a high degree of trans-selectivity in the resulting alkene product.
The utility of the Heck reaction has been demonstrated on the 4-iodo-pyrazolo[3,4-b]pyridine system. nih.gov Coupling with an alkene like ethyl acrylate (B77674) proceeds efficiently, leading to the formation of a C4-alkenylated pyrazolo[3,4-b]pyridine. This reaction provides a key route for introducing vinyl groups, which can serve as precursors for further synthetic elaborations.
Stille and Negishi Coupling Reactions
The Stille and Negishi reactions are also powerful palladium-catalyzed cross-coupling methods for C-C bond formation.
The Stille reaction couples organic halides with organostannane (organotin) reagents. guidechem.com A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a major drawback. guidechem.com
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.org Organozinc compounds are generally more reactive than organoboron or organotin reagents, which can allow for reactions to proceed under milder conditions or for the coupling of more challenging substrates. However, they are also more sensitive to air and moisture. wikipedia.org
While the Stille and Negishi couplings are, in principle, applicable to the functionalization of this compound, specific documented examples of these reactions on this particular substrate were not found in the surveyed literature. Nonetheless, their broad scope in coupling with aryl iodides suggests they remain viable, albeit less commonly reported, alternatives to Suzuki and Sonogashira reactions for this system.
Aminocarbonylation for Carboxamide Introduction
The introduction of a carboxamide functional group at the C4-position of the pyrazolo[3,4-b]pyridine scaffold can be effectively achieved through palladium-catalyzed aminocarbonylation of the 4-iodo precursor. This transformation is a powerful method for constructing C-N and C-C bonds in a single, convergent step. rsc.org
The reaction typically involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of carbon monoxide (CO) and an amine. The CO source can be gaseous CO or a solid CO surrogate, which offers advantages in handling. The general mechanism proceeds through oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by CO insertion into the aryl-palladium bond to form a palladoyl-iodide intermediate. Subsequent reaction with an amine leads to reductive elimination, yielding the desired carboxamide product and regenerating the Pd(0) catalyst. rsc.org
While specific studies on the aminocarbonylation of this compound are not extensively detailed, the successful application of this methodology to the analogous 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives to produce 3-carboxamides in high yields (up to 99%) demonstrates the viability of this approach. researchgate.netuni.lugoogle.com A wide range of amines can be employed, allowing for the synthesis of a diverse library of C4-carboxamide derivatives.
Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., dcpp) |
| CO Source | Carbon Monoxide (gas) or CO surrogates (e.g., COgen) |
| Base | Amine substrate or an auxiliary base (e.g., DBU) |
| Solvent | Aprotic polar solvents (e.g., DMSO, DMF) |
| Temperature | Typically elevated temperatures (e.g., 80-120 °C) |
Nucleophilic Substitution Reactions at the C4-Iodo Position
The C4-iodo group on the pyrazolo[3,4-b]pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing character of the pyridine (B92270) nitrogen atom and the fused pyrazole (B372694) ring deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C4 and C6 positions. worktribe.com The iodide serves as an excellent leaving group in these reactions.
A variety of nucleophiles can be employed to displace the iodide at the C4 position. These reactions are fundamental for introducing diverse functionalities and building molecular complexity.
Amination: Reaction with primary or secondary amines, often in the presence of a base, can furnish 4-amino-pyrazolo[3,4-b]pyridine derivatives. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is also a powerful method for forming C-N bonds at this position, especially with less nucleophilic amines. nih.gov
Thiolation: Thiolates (RS⁻) can readily displace the iodide to form 4-thioether derivatives. These reactions typically proceed under basic conditions to generate the nucleophilic thiolate from the corresponding thiol.
Alkoxylation and Hydroxylation: While alkoxides and hydroxides are strong bases, under appropriate conditions, they can act as nucleophiles to yield 4-alkoxy or 4-hydroxy derivatives. The Gould-Jacobs reaction, for instance, can lead to 4-hydroxy substituted 1H-pyrazolo[3,4-b]pyridines. rsc.orgyoutube.com
The feasibility of SₙAr at halogenated positions of related heterocyclic systems, such as the reaction of 2-chloro-3-nitropyridines with binucleophiles google.com and N-arylation of 4-chloroquinazolines epo.org, supports the reactivity of the C4-iodo position on the pyrazolo[3,4-b]pyridine core.
Modifications and Transformations at Other Positions of the Pyrazolo[3,4-b]pyridine Core
Beyond the reactive C4-iodo position, the this compound scaffold offers multiple other sites for chemical modification, allowing for a vectorial approach to functionalization.
Functionalization of the N1-H (Pyrazolic Nitrogen)
The pyrazole moiety contains a reactive N-H bond that can be readily functionalized through various reactions, most notably alkylation and arylation.
N-Alkylation: The N1-position can be alkylated using a base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net Studies on the related indazole scaffold have shown that reaction conditions can influence the regioselectivity between N1 and N2 alkylation. researchgate.net
N-Arylation: Copper-catalyzed Chan-Lam coupling provides an efficient method for N-arylation, using aryl boronic acids as the arylating agent. rsc.orggoogle.com This reaction is typically carried out in the presence of a copper(II) salt, a base, and often an oxygen atmosphere. Palladium-catalyzed Buchwald-Hartwig amination can also be employed for N-arylation.
These N1-functionalizations are crucial for modulating the steric and electronic properties of the molecule and are frequently employed in medicinal chemistry to explore structure-activity relationships. rsc.orgnih.gov
Table 2: Typical Conditions for N1-Functionalization
| Reaction | Reagents & Conditions |
| N-Alkylation | 1. Base (NaH, K₂CO₃, Cs₂CO₃) 2. Alkyl Halide (R-X) 3. Solvent (DMF, THF) |
| N-Arylation (Chan-Lam) | 1. Aryl Boronic Acid (Ar-B(OH)₂) 2. Copper(II) Acetate 3. Base (e.g., Pyridine, Et₃N) 4. Solvent (DCM, Toluene) |
Transformations at the C3-Methyl Group
The methyl group at the C3 position, while generally stable, can be chemically transformed to introduce other functional groups. These transformations typically require more forcing conditions compared to reactions at the C4 or N1 positions.
Oxidation: The C3-methyl group can be oxidized to a carboxylic acid. This transformation is often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. The resulting 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a valuable intermediate for further derivatization, such as amide coupling.
Side-Chain Halogenation: Free-radical bromination of the benzylic-like methyl group can be accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN and light. This yields a 3-(bromomethyl) derivative, which is a versatile electrophile for subsequent nucleophilic substitution reactions.
Elaboration at C5 and C6 Positions
Functionalization of the C5 and C6 positions on the pyridine ring of the scaffold is more challenging due to the inherent electron-deficient nature of the ring, which makes it resistant to standard electrophilic aromatic substitution. However, modern synthetic methods provide pathways for their elaboration.
Metalation and Cross-Coupling: Directed ortho-metalation (DoM) can be used to selectively deprotonate the C5 or C6 position, followed by quenching with an electrophile. For instance, selective metalation of a related N-protected pyrazolo[3,4-c]pyridine at C7 (analogous to C5) with TMPMgCl·LiCl, followed by trapping with iodine or transmetalation for Negishi cross-coupling, has been demonstrated. nih.gov Similarly, palladium-catalyzed C-H activation/borylation followed by Suzuki-Miyaura cross-coupling can be used to install aryl or other groups. nih.gov
Synthesis of Pre-functionalized Rings: An alternative strategy involves the synthesis of the pyrazolo[3,4-b]pyridine ring system from precursors that already contain the desired substituents at the C5 and C6 positions. rsc.org For example, cyclization reactions using appropriately substituted 1,3-dicarbonyl compounds or α,β-unsaturated ketones can be employed. rsc.org
Nucleophilic Substitution on Halogenated Precursors: If a halogen is present at the C6 position (e.g., from a Gould-Jacobs type synthesis yielding a 4-chloro-6-halopyridine precursor), it can be displaced via nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Computational and Theoretical Investigations of 4 Iodo 3 Methyl 1h Pyrazolo 3,4 B Pyridine and Its Derivatives
Quantum Chemical Studies (e.g., DFT Calculations)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become a cornerstone in the characterization of novel molecular structures. These methods allow for the detailed exploration of a molecule's electronic landscape, providing a theoretical framework to understand its stability, reactivity, and spectroscopic behavior.
Electronic Structure Analysis
The electronic structure of pyrazolo[3,4-b]pyridine derivatives has been a subject of theoretical investigation to understand the distribution of electron density and its influence on molecular properties. The pyrazolo[3,4-b]pyridine core is an aromatic and planar scaffold, which is isosteric to naphthalene. biorxiv.org This structural feature, combined with the presence of two basic and hydrogen-bond-accepting nitrogen atoms and one hydrogen-bond-donating NH group, defines its fundamental electronic characteristics. biorxiv.org
In a study on a novel 3,3'-bipyrazolo[3,4-b]pyridine derivative, DFT calculations were employed to elucidate its electronic properties. researchgate.net The analysis of the electronic structure provides a basis for understanding the reactivity and intermolecular interactions of this class of compounds.
Conformational Analysis and Energy Barriers
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its biological activity. Computational methods can be used to determine the most stable conformations and the energy barriers between them. For instance, in the study of a 3,3'-bipyrazolo[3,4-b]pyridine, ab initio calculations using the DFT method at the B3LYP/6-311G(d,p) level of theory were utilized to calculate the conformational energy barrier. researchgate.net This analysis helps in identifying the most probable conformers of the synthesized compound, which is vital for understanding its interaction with biological targets. researchgate.net
In another example, the solid-state structure of a tetra-substituted pyrazolo[3,4-b]pyridine revealed that the C(4) phenyl group is twisted out of the mean plane of the pyrazolo[3,4-b]pyridine core to avoid steric hindrance with the substituent at the C(3) position. biorxiv.org Conversely, the N(1) phenyl group was found to be in the same plane as the core structure, potentially due to weak stabilizing interactions between a C-H bond and the lone pair of the pyridine (B92270) nitrogen. biorxiv.org
Theoretical Spectroscopy (IR, NMR) and Correlation with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra can be correlated with experimental data to confirm the structure of a synthesized compound.
In the investigation of a 3,3'-bipyrazolo[3,4-b]pyridine, a solid correlation was demonstrated between the experimental and theoretical IR and NMR spectra, which allowed for the precise assignment of peaks. researchgate.net Similarly, for a series of newly synthesized pyrazolo[3,4-b]pyridine derivatives, the compounds were characterized by FT-IR, ¹H, and ¹³C NMR, and the experimental data was found to be in excellent agreement with theoretical calculations performed at the DFT/B3LYP level. researchgate.net This integrated approach of experimental and theoretical spectroscopy is invaluable for structural elucidation.
Table 1: Representative Theoretical and Experimental Spectroscopic Data for a Pyrazolo[3,4-b]pyridine Derivative
| Spectroscopic Data | Experimental Value | Theoretical Value | Assignment | Reference |
|---|---|---|---|---|
| ¹H NMR (ppm) | 10.55 | - | –CHO proton | researchgate.net |
| ¹H NMR (ppm) | 8.67 | - | H-4 of pyridine ring | researchgate.net |
| ¹H NMR (ppm) | 8.00 (d, J=8.3 Hz) | - | H-5 of pyridine ring | researchgate.net |
| ¹³C NMR (ppm) | 132.70 | - | C-4' of pyridine ring | researchgate.net |
| ¹³C NMR (ppm) | 131.49 | - | C-5' of pyridine ring | researchgate.net |
| ¹³C NMR (ppm) | 117.40 | - | C-4 of pyridine ring | researchgate.net |
Note: This table is a representation of the type of data generated in such studies and is based on findings for a derivative.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals provide insights into the electron-donating and electron-accepting capabilities of a molecule.
For a piperonal (B3395001) chalcone (B49325) derivative incorporating a pyrazolo[3,4-b]pyridine moiety, FMO analysis was conducted at the DFT/M062X/6-311++G(d,p) level to understand its electron transfer properties. semanticscholar.org Similarly, FMO analysis was part of a broader molecular modeling study on two other pyrazolo[3,4-b]pyridine derivatives, providing valuable information on their structural stability. researchgate.net
Table 2: Frontier Molecular Orbital Energies for a Representative Pyrazolo[3,4-b]pyridine Derivative
| Orbital | Energy (eV) | Reference |
|---|---|---|
| HOMO | - | semanticscholar.org |
| LUMO | - | semanticscholar.org |
Note: Specific energy values are highly dependent on the exact molecular structure and the computational method used.
Molecular Modeling and Docking Studies (focused on in silico interactions for design)
Molecular modeling and docking are indispensable tools in modern drug discovery, allowing for the prediction of how a ligand (a potential drug molecule) might interact with a biological target, typically a protein. These studies provide a theoretical basis for the design of new and more potent inhibitors.
Ligand-Target Interaction Profiling (Theoretical Basis)
The pyrazolo[3,4-b]pyridine scaffold is a common fragment in the design of kinase inhibitors. nih.gov Its pyrazole (B372694) portion is well-suited to act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues in the active site of a kinase, such as phenylalanine. nih.gov
Molecular docking studies on various pyrazolo[3,4-b]pyridine derivatives have provided detailed insights into their binding modes with different kinases. For example, in the design of TANK-binding kinase 1 (TBK1) inhibitors, docking studies revealed that the N(1)-H of the pyrazole moiety and the adjacent pyridine nitrogen form crucial hydrogen bonds with hinge region residues of the kinase. nih.gov In another study on Tropomyosin receptor kinase (TRK) inhibitors, docking simulations showed that the pyrazole part of the scaffold binds to the hinge region of the kinase through two hydrogen bonds with glutamate (B1630785) and methionine residues. nih.gov Similarly, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the N(1)-H of the pyrazolo[3,4-b]pyridine moiety was found to be essential for hydrogen bonding interactions within the FGFR1 kinase domain, as N-methylation led to a complete loss of activity. acs.org
These theoretical interaction profiles are critical for structure-activity relationship (SAR) studies, guiding the modification of the pyrazolo[3,4-b]pyridine scaffold to enhance potency and selectivity. For instance, the introduction of chlorine atoms at specific positions on a phenyl substituent was shown to enforce a favorable conformation for binding to FGFR1, thereby increasing the inhibitory potency. acs.org
Table 3: Key Interacting Residues for Pyrazolo[3,4-b]pyridine Derivatives with Various Kinase Targets
| Kinase Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| TRKA | Glu590, Met592 | Hydrogen Bonding | nih.gov |
| TRKA | Phe589 | π-π Stacking | nih.gov |
| TBK1 | Hinge Region Residues | Hydrogen Bonding | nih.gov |
| FGFR1 | Hinge Region | Hydrogen Bonding | acs.org |
Hydrogen Bonding and π-Stacking Interactions in Crystal Structures
The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, with hydrogen bonding and π-stacking being of paramount importance in determining the crystal packing of heterocyclic compounds. While the specific crystal structure of 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine is not publicly documented, analysis of the closely related compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, provides significant insights into the probable intermolecular interactions.
In the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, the molecules form centrosymmetric dimers through N—H···N hydrogen bonds. scbdd.com This interaction involves the hydrogen atom of the pyrazole ring of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This robust hydrogen bonding motif is a primary organizing force in the crystal lattice. Furthermore, these dimers are interconnected by C—I···N halogen bonds, creating zigzag chains that propagate along the b-axis of the crystal. scbdd.com
In Silico Assessment of Molecular Descriptors for Synthetic Design and Prioritization
The rational design and prioritization of synthetic targets in medicinal chemistry are increasingly guided by in silico predictions of molecular properties. For this compound and its derivatives, a range of molecular descriptors can be computationally calculated to forecast their physicochemical and pharmacokinetic profiles, thereby aiding in the selection of the most promising candidates for synthesis. These descriptors are foundational to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.
Key molecular descriptors provide insights into a molecule's potential behavior in a biological system. These can be broadly categorized into constitutional, topological, geometric, and electronic descriptors. For instance, properties such as molecular weight (MW), octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are critical components of Lipinski's "Rule of Five," which assesses the druglikeness of a compound.
The substitution pattern on the pyrazolo[3,4-b]pyridine core, specifically the presence of an iodine atom and a methyl group, significantly influences these descriptors. The iodine atom, being large and polarizable, can participate in halogen bonding and increases the molecular weight and lipophilicity. The methyl group, while smaller, can affect the steric and electronic properties of the molecule. Computational studies on related pyrazolo[3,4-b]pyridine derivatives have demonstrated the utility of such descriptors in predicting their activity as kinase inhibitors and other therapeutic targets. scbdd.commolinspiration.com By calculating these descriptors for a virtual library of derivatives of this compound, researchers can prioritize the synthesis of compounds with the most favorable predicted properties.
Below is an interactive data table of some calculated molecular descriptors for the parent compound, this compound.
| Descriptor | Value |
| Molecular Formula | C7H6IN3 |
| Molecular Weight | 259.05 g/mol |
| miLogP | 2.45 |
| Topological Polar Surface Area (TPSA) | 41.59 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Rotatable Bonds | 0 |
| Molecular Volume | 184.19 ų |
These values were calculated using Molinspiration online property calculation toolkit.
This in silico assessment allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, thus saving significant time and resources in the drug discovery pipeline.
Advanced Applications As a Synthetic Synthon and Chemical Probe
Development of Chemical Libraries and Diversity-Oriented Synthesis
The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. This makes derivatives of this scaffold highly sought after for the development of new therapeutic agents. The subject compound, 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine, is an ideal starting material for creating chemical libraries, which are large collections of related compounds used in high-throughput screening to identify new drug leads.
The presence of the iodine atom at the C4 position is particularly advantageous. It serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents at this position, including aryl, heteroaryl, alkynyl, and amino groups. This capability is central to Diversity-Oriented Synthesis (DOS) , a strategy that aims to create structurally diverse and complex small molecules from a common starting material. The ability to readily diversify the C4 position, combined with potential modifications at the N1 position of the pyrazole (B372694) ring, allows for the generation of a vast array of analogues from a single, readily accessible precursor.
A representative scheme for the diversification of the this compound scaffold is shown below:
| Reaction Type | Reagents and Conditions | Resulting Moiety at C4 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl group |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl group |
This strategic functionalization enables the exploration of a broad chemical space, significantly increasing the probability of identifying compounds with desired biological activities, such as kinase inhibition.
Role in Fragment-Based Lead Elucidation (FBLE) Strategies
Fragment-Based Lead Elucidation (FBLE) , also known as Fragment-Based Drug Discovery (FBDD), has emerged as a powerful alternative to traditional high-throughput screening. This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead compound.
The this compound molecule possesses ideal characteristics for use as a fragment in FBLE. Its relatively small size and the presence of both hydrogen bond donors and acceptors in the pyrazolopyridine core facilitate initial binding interactions with a protein target. The key to its utility in FBLE lies in the C4-iodo substituent, which provides a defined vector for chemical elaboration. Once the binding mode of the fragment is determined, typically through biophysical methods like X-ray crystallography, the iodine atom serves as a precise point for synthetic modifications to improve potency and selectivity. This "fragment growing" strategy allows for the rational design of more complex ligands that can form additional interactions with the target protein, leading to a significant increase in binding affinity. For instance, the pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of potent kinase inhibitors through such fragment-based approaches.
Synthesis of Complex Polyheterocyclic Systems
The this compound core is not only a scaffold for substitution but also a building block for the construction of more complex, fused polyheterocyclic systems. The reactivity of the C4-iodo group allows for intramolecular cyclization reactions, leading to the formation of novel, multi-ring structures. For example, by introducing a suitable reactive group at the N1 position, a subsequent intramolecular coupling reaction with the C4 position can be triggered.
An illustrative, though generalized, synthetic pathway is the intramolecular Heck reaction. If an alkenyl group is introduced at the N1 position, a palladium-catalyzed intramolecular cyclization could lead to the formation of a new ring fused to the pyrazolopyridine system.
Table of Potential Intramolecular Cyclizations:
| N1-Substituent with Reactive Group | Coupling Reaction | Resulting Fused Ring System |
| Alkene | Intramolecular Heck | Dihydropyrido[1,2-a]pyrazolo[4,3-e]pyridine derivative |
| Alkyne | Intramolecular Sonogashira | Pyrido[1,2-a]pyrazolo[4,3-e]pyridine derivative |
| Amine with ortho-halide | Intramolecular Buchwald-Hartwig | Fused diazepine (B8756704) ring system |
These complex heterocyclic systems are of great interest in medicinal chemistry as they can present unique three-dimensional shapes that may lead to novel biological activities and intellectual property opportunities. The ability to construct such systems from a relatively simple starting material highlights the synthetic power of this compound.
Exploration in Radiopharmaceutical Development (Iodine-125 Incorporation)
The presence of an iodine atom in the structure of this compound makes it a prime candidate for the development of radiopharmaceuticals, particularly those incorporating the radionuclide Iodine-125 (¹²⁵I). Iodine-125 is a gamma- and X-ray emitting radionuclide with a convenient half-life of 59.4 days, making it suitable for a variety of applications in medical imaging and therapy.
The synthesis of a ¹²⁵I-labeled version of this compound would involve replacing the stable iodine atom with its radioactive isotope. This can be achieved through radioiodination reactions, often proceeding via a stannylated or boronic acid precursor. Once radiolabeled, the resulting tracer, [¹²⁵I]this compound, or a derivative thereof, could be used in several ways:
Preclinical Research: To study the in vivo biodistribution, target engagement, and pharmacokinetics of pyrazolopyridine-based drugs.
SPECT Imaging: As a single-photon emission computed tomography (SPECT) imaging agent to visualize and quantify the expression of a specific target in the body, provided the molecule has high affinity and selectivity for that target.
Auger Electron Therapy: Iodine-125 is also an Auger electron emitter. These short-range, high-energy electrons are highly cytotoxic when emitted in close proximity to a cell's DNA. Therefore, if a ¹²⁵I-labeled pyrazolopyridine derivative can be selectively delivered to cancer cells, it could serve as a targeted radiotherapeutic agent.
The development of such radiopharmaceuticals from this compound would require further conjugation to a targeting moiety or optimization of the core structure to achieve high target affinity and favorable in vivo properties.
Utility in the Rational Design of Advanced Chemical Probes
A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing for the study of that target's function in a cellular or in vivo context. The rational design of such probes requires a scaffold that can be readily modified to optimize binding affinity, selectivity, and to incorporate reporter tags. This compound is an excellent starting point for the creation of such advanced chemical probes.
The versatility of the C4-iodo group allows for the attachment of various functionalities essential for a chemical probe:
Affinity and Selectivity Moieties: Through cross-coupling reactions, different chemical groups can be introduced to fine-tune the interactions with the target protein's binding site, thereby increasing affinity and selectivity.
Reporter Tags: A linker can be attached to the C4 position, which can then be conjugated to a reporter molecule such as a fluorophore (for fluorescence microscopy), a biotin (B1667282) tag (for affinity purification and pull-down experiments), or a photoaffinity label (for covalent capture of the target protein).
Example Design of a Biotinylated Affinity Probe:
| Component | Function | Attachment Strategy |
| This compound | Core scaffold for target binding | - |
| Linker (e.g., polyethylene (B3416737) glycol) | Provides spatial separation | Sonogashira coupling of an alkynyl-linker |
| Biotin | Affinity tag for purification | Amide coupling to the linker |
The ability to systematically modify the this compound scaffold allows for the creation of a suite of chemical probes to investigate the biological roles of various targets, particularly kinases, for which the pyrazolopyridine core has shown significant utility.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A widely used approach involves starting with 1,3-dialkyl-1H-pyrazole-5-amine derivatives. Iodination is typically achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid under reflux. The methyl group at the 3-position can be introduced through alkylation with methyl iodide (MeI) in the presence of a base like NaH in THF . Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 equiv of ICl) and reaction time (6–12 hours). Contradictions in reported yields (40–75%) may arise from variations in purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the fused pyrazole-pyridine core shows bond lengths of 1.35–1.40 Å for C–N bonds and 1.45–1.50 Å for C–I bonds, consistent with aromatic systems. Discrepancies in torsion angles (e.g., 5–10° variations across studies) may reflect solvent effects during crystallization . Complementary techniques like NMR (e.g., ¹H NMR: δ 8.2–8.5 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) validate elemental composition .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for substituted pyrazolo[3,4-b]pyridines?
- Methodological Answer : Discrepancies in ¹³C NMR chemical shifts (e.g., ±3 ppm for the iodinated carbon) often arise from solvent polarity or aggregation effects. To address this:
- Use deuterated DMSO-d₆ or CDCl₃ for consistent comparisons.
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts and identify outliers .
- Cross-validate with heteronuclear 2D NMR (HSQC, HMBC) to assign ambiguous peaks .
Q. How can regioselective functionalization of this compound be achieved for SAR studies?
- Methodological Answer : The 4-iodo group is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Key steps:
- Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 105°C for 12 hours.
- Protect the NH group with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.
- For 3-methyl modifications, employ directed ortho-metalation (e.g., LDA at −78°C) followed by electrophilic quenching .
Q. What analytical challenges arise in assessing the stability of this compound under physiological conditions?
- Methodological Answer : Stability studies in PBS (pH 7.4) at 37°C often show degradation via deiodination. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
